Fibronectin Receptor Peptide (124-131)

cysteine proteinase binding laminin displacement assay integrin β1 cytoplasmic domain

Fibronectin Receptor Peptide (124-131) is an octapeptide (H-Asp-Leu-Tyr-Tyr-Leu-Met-Asp-Leu-OH; MW 1045.21; CAS 172516-80-2) corresponding to residues 124–131 of the integrin β1 subunit cytoplasmic domain. Unlike RGD-based peptides that mimic the extracellular ligand, this peptide targets the receptor-side cytoplasmic tail of integrin α5β1 and other β1-containing integrins.

Molecular Formula C49H72N8O15S
Molecular Weight 1045.216
CAS No. 172516-80-2
Cat. No. B598627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibronectin Receptor Peptide (124-131)
CAS172516-80-2
Molecular FormulaC49H72N8O15S
Molecular Weight1045.216
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyNSIKONOIBPLGKP-FDISYFBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin Receptor Peptide (124-131) (CAS 172516-80-2): Integrin β1 Cytoplasmic Domain Octapeptide for Cell Adhesion & Metastasis Research


Fibronectin Receptor Peptide (124-131) is an octapeptide (H-Asp-Leu-Tyr-Tyr-Leu-Met-Asp-Leu-OH; MW 1045.21; CAS 172516-80-2) corresponding to residues 124–131 of the integrin β1 subunit cytoplasmic domain [1]. Unlike RGD-based peptides that mimic the extracellular ligand, this peptide targets the receptor-side cytoplasmic tail of integrin α5β1 and other β1-containing integrins [1]. It has demonstrated significant inhibition of gastrulation in Rana pipiens embryos [1] and serves as the core pharmacophore for multimeric anti-adhesion peptides active against hepatocellular carcinoma metastasis [2].

Why Generic Substitution Fails for the Fibronectin Receptor Peptide (124-131): Mechanism-Based Differentiation from RGD Ligand-Mimetics


Generic substitution with RGD-containing peptides (e.g., GRGDSP, RGDS) or synergy-site peptides (e.g., PHSRN) is mechanistically invalid for applications requiring Fibronectin Receptor Peptide (124-131). RGD peptides occupy the extracellular ligand-binding pocket of integrins, whereas DLYYLMDL targets the cytoplasmic β1 tail, a region involved in inside-out signaling and cysteine proteinase docking [1]. The DLYYLMDL sequence has demonstrated stoichiometric displacement potency against laminin-bound proteinases that is superior to competing laminin-derived peptides YIGSR and RNIAEIIKDI [2], establishing a unique functional profile not achievable with ligand-mimetic surrogates. For research requiring specific blockade of integrin β1 cytoplasmic domain interactions, generic RGD peptides provide no equivalent activity.

Quantitative Differentiation Evidence for Fibronectin Receptor Peptide (124-131) vs. Closest Analogs


β1 Integrin Cytoplasmic Octapeptide DLYYLMDL Is the Most Potent Displacer of Cysteine Proteinases from Laminin

In a competitive laminin-binding displacement assay, the integrin β1 peptide DLYYLMDL was identified as 'the most powerful' peptide tested, outperforming two laminin-derived competitor peptides. This represents a direct head-to-head comparison under identical experimental conditions [1].

cysteine proteinase binding laminin displacement assay integrin β1 cytoplasmic domain

Dimeric DLYYLMDL Peptide Exhibits Dose-Dependent Anti-Adhesion with Quantified Inhibition Rates on HCCLM6 Cells

The dimeric form of DLYYLMDL (β2 peptide, two DLYYLMDLSYSMK sequences joined by a glycine-glycine linker) produced dose-responsive inhibition of HCCLM6 cell adhesion to fibronectin (FN). At 10 µM, 20 µM, 50 µM, and 100 µM, adhesion inhibition ratios were 11.8%, 21.7%, 29.6%, and 48.7% respectively [1]. This demonstrates a clear concentration–response relationship for the DLYYLMDL-derived pharmacophore in a cancer-relevant model.

hepatocellular carcinoma anti-adhesion peptide fibronectin adhesion inhibition

Trimeric DLYYLMDL Peptide Enhances Anti-Adhesion Efficacy with 66.4% Maximal Inhibition and 51.3% Invasion Reduction

The trimeric β3 peptide (three tandem DLYYLMDLSYSMK repeats) showed superior dose-dependent anti-adhesion activity and additional anti-invasion effects on HCCLM6 cells. Adhesion inhibition rates reached 11.8% (10 µM), 21.7% (20 µM), 37.5% (50 µM), and 66.4% (100 µM), and Matrigel invasion was reduced by 51.3% at 100 µM [1]. The trimer outperforms the dimer at the highest dose, demonstrating valence-dependent potency gains.

hepatocellular carcinoma tumor invasion β3 trimer peptide Matrigel invasion assay

Integrin β1[140-164] Peptide Containing the DLYYLMDL Core Inhibits Decidual Cell Adhesion; Negative Control Peptide Shows No Effect

A peptide spanning integrin β1[140-164] (DDL: DYPIDLYYLMDLSYSMKDDLENVKS) that contains the DLYYLMDL core inhibited decidual cell attachment to fibronectin in a dose-dependent manner. In contrast, a mutant peptide AAL (D157A/D158A substitution) showed no inhibitory effect, serving as a negative control [1]. Furthermore, the inhibition by DDL peptide was reversed by prior treatment with an RGD-containing peptide but not an RGE-containing peptide, confirming that the DLYYLMDL-containing region specifically participates in the RGD cross-linking pathway.

embryo implantation integrin β1 RGD cross-linking region decidual cell adhesion

Monomeric DLYYLMDL Significantly Inhibits Gastrulation in Rana pipiens Embryos In Vivo

Microinjection of the monomeric Fibronectin Receptor Peptide (124-131) (DLYYLMDL) into midblastulae of Rana pipiens significantly inhibited gastrulation. The equivalent fibronectin peptide DRVPHSRNSIT (residues 1373–1383 of FN cell-binding domain) also inhibited gastrulation, indicating that both ligand-side and receptor-side sequences can disrupt FN–integrin interactions in an intact developmental model [1].

gastrulation arrest amphibian embryo cell migration integrin β1 function

Validated Application Scenarios for the Fibronectin Receptor Peptide (124-131) Based on Quantitative Evidence


Integrin β1–Cysteine Proteinase Interaction Studies

The DLYYLMDL octapeptide is the most potent known peptide for displacing papain-superfamily cysteine proteinases from laminin [1]. Researchers studying the structural basis of integrin–proteinase crosstalk in basement membrane degradation should use Fibronectin Receptor Peptide (124-131) rather than laminin-derived peptides (YIGSR, RNIAEIIKDI) to achieve maximal displacement efficiency.

Design and Validation of Multivalent Anti-Metastasis Peptide Constructs

The DLYYLMDL monomer serves as the validated core pharmacophore for anti-adhesion oligomers. Dimerization produces 48.7% adhesion inhibition of HCCLM6 cells at 100 µM [2]; trimerization increases this to 66.4% and adds 51.3% invasion reduction [3]. Procurement of the high-purity monomer enables rational valency optimization for structure–activity relationship studies.

Embryo Implantation and RGD Cross-Linking Pathway Investigation

Peptides encompassing the DLYYLMDL sequence specifically inhibit decidual cell attachment to fibronectin via the RGD cross-linking region of β1 integrin, an effect reversed by RGD peptide but not RGE peptide [4]. Researchers investigating implantation biology should use peptides containing DLYYLMDL as probes for the β1 RGD-binding interface, not generic RGD peptides which cannot distinguish between integrin subunits.

Developmental Biology: Gastrulation and Integrin-Dependent Cell Migration Assays

Microinjection of monomeric DLYYLMDL into amphibian embryos significantly inhibits gastrulation [5], providing a validated in vivo model for screening compounds that modulate β1 integrin-dependent collective cell migration. This application is unique to the receptor-side peptide and cannot be replicated with ECM-derived peptides.

Quote Request

Request a Quote for Fibronectin Receptor Peptide (124-131)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.